molecular formula C18H25N3O3 B420817 Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300835-08-9

Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B420817
CAS No.: 300835-08-9
M. Wt: 331.4g/mol
InChI Key: NXYJUQAFIYLINH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that falls within the class of tetrahydropyrimidines. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure features a diethylamino group which may enhance its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the following molecular formula: C18H25N3O3C_{18}H_{25}N_{3}O_{3}. Its molecular weight is approximately 333.41 g/mol . The structural characteristics contribute to its biological activity, particularly due to the presence of the diethylamino group which is known for enhancing solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted its potential as an antibacterial agent with a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antibiotics .

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to modulate neurotransmitter systems and exhibit protective effects against oxidative stress-induced neuronal damage .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, reinforcing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro cytotoxicity assays were performed on human breast cancer cell lines (MCF-7). Results indicated that the compound induced cell death at concentrations as low as 10 µM after 48 hours of exposure.

Data Tables

Biological Activity Observation Reference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-5-21(6-2)14-10-8-13(9-11-14)16-15(17(22)24-7-3)12(4)19-18(23)20-16/h8-11,16H,5-7H2,1-4H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYJUQAFIYLINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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